6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
Overview
Description
6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. The presence of a trifluoromethyl group on the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate diketone under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially on the phenyl ring due to the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo(1,2-b)pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(4-Methylphenyl)-1H-imidazo(1,2-b)pyrazole: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole makes it unique due to its enhanced chemical stability and increased biological activity. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-8(2-4-9)10-7-11-16-5-6-18(11)17-10/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANRWVLRNZDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=NC=CN3N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926821 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130598-74-2 | |
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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